

# Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromobenzothiazole

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## Compound of Interest

Compound Name: 5-Bromobenzothiazole

Cat. No.: B1273570

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## Introduction

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Its derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The targeted synthesis of 5-arylbenzothiazoles via Suzuki-Miyaura cross-coupling reactions represents a robust and versatile strategy for creating diverse molecular libraries for drug discovery and materials science. This palladium-catalyzed carbon-carbon bond formation is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1]

These application notes provide detailed protocols and reaction parameters for the Suzuki coupling of **5-Bromobenzothiazole** with various arylboronic acids, enabling the synthesis of a wide range of 5-arylbenzothiazole derivatives.

## Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2] The catalytic cycle involves three fundamental steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-bromine bond of **5-Bromobenzothiazole** to form a Pd(II) intermediate.
- **Transmetalation:** In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide.
- **Reductive Elimination:** The two organic groups on the palladium complex are coupled, forming the desired 5-arylbenzothiazole product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

## Data Presentation: Reaction Parameters and Expected Outcomes

While extensive data for the Suzuki coupling of **5-Bromobenzothiazole** is not exhaustively compiled in single sources, the following tables summarize typical conditions and reported yields for the coupling of structurally similar bromobenzothiazole isomers. This data serves as a strong predictive guide for optimizing the reaction of **5-Bromobenzothiazole**.

Table 1: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Various Arylboronic Acids[3]

Entry	Arylb oric Acid/Est er	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	p-Tolylboro nic acid	Pd(PPh <sub>3</sub> ) 4 (5)	K <sub>3</sub> PO <sub>4</sub>	Toluene/ H <sub>2</sub> O	95	31	68
2	p-Tolylboro nic acid	Pd(PPh <sub>3</sub> ) 4 (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-Dioxane/ H <sub>2</sub> O	95	31	72
3	4-Methoxy phenylbo ronic acid	Pd(PPh <sub>3</sub> ) 4 (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-Dioxane/ H <sub>2</sub> O	95	31	64
4	3,5-Bis(trifluo romethyl) phenylbo ronic acid	Pd(PPh <sub>3</sub> ) 4 (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-Dioxane/ H <sub>2</sub> O	95	31	75
5	Phenylbo ronic acid	Pd(PPh <sub>3</sub> ) 4 (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-Dioxane/ H <sub>2</sub> O	95	31	70

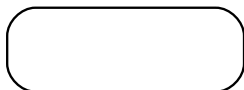
Table 2: Suzuki Coupling of 2-(4-bromophenyl)benzo[d]thiazole with Arylboronic Acids[4][5]

Entry	Arylb oric Acid	Catalyst	Ligand	Base	Solvent	Temp (°C)	Yield (%)
1	Phenylbo ronic acid	PdCl <sub>2</sub>	2- Phenylim idazole	K <sub>2</sub> CO <sub>3</sub>	DMF	120	95
2	4- Methylph enylboro nic acid	PdCl <sub>2</sub>	2- Phenylim idazole	K <sub>2</sub> CO <sub>3</sub>	DMF	120	90
3	4- Methoxy phenylbo ronic acid	PdCl <sub>2</sub>	2- Phenylim idazole	K <sub>2</sub> CO <sub>3</sub>	DMF	120	85
4	4- Fluoroph enylboro nic acid	PdCl <sub>2</sub>	2- Phenylim idazole	K <sub>2</sub> CO <sub>3</sub>	DMF	120	80
5	4- Chloroph enylboro nic acid	PdCl <sub>2</sub>	2- Phenylim idazole	K <sub>2</sub> CO <sub>3</sub>	DMF	120	88

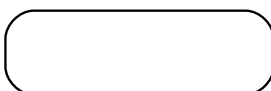
## Mandatory Visualizations



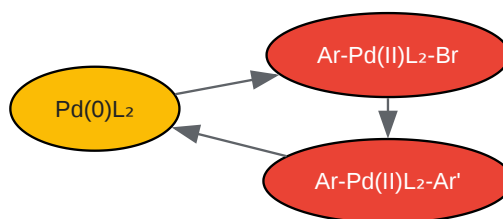
Oxidative Addition

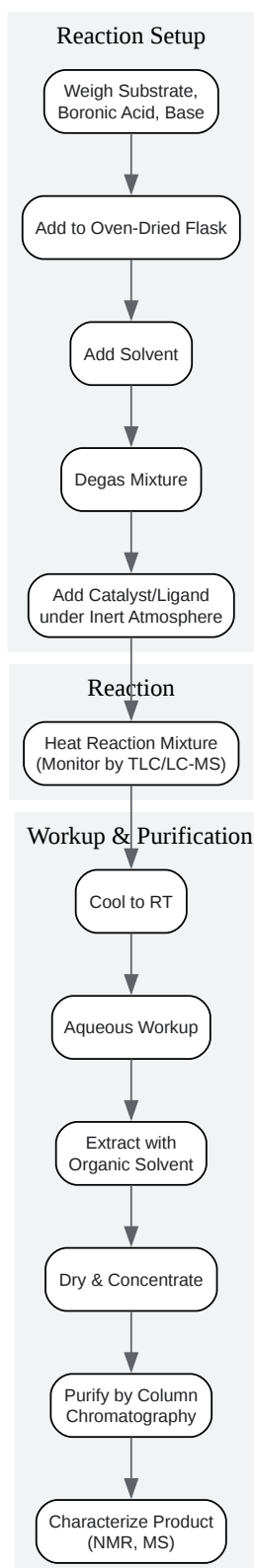


Reductive Elimination



Transmetalation





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